molecular formula C12H11ClF2N2O B8321852 2-(3-Chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole

2-(3-Chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole

Cat. No.: B8321852
M. Wt: 272.68 g/mol
InChI Key: WPTWHVQNBTXLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C12H11ClF2N2O and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClF2N2O

Molecular Weight

272.68 g/mol

IUPAC Name

2-(3-chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C12H11ClF2N2O/c13-5-1-2-11-16-17-12(18-11)6-8-3-4-9(14)7-10(8)15/h3-4,7H,1-2,5-6H2

InChI Key

WPTWHVQNBTXLFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NN=C(O2)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2,4-difluorophenyl)acetohydrazide (570 mg, 3.06 mmol) and DIPEA (0.553 ml, 3.2 mmol) in dry DCM (30 ml) was added to 4-chlorobutyryl chloride (0.343 ml, 3.06 mmol) in dry DCM (5 ml) over 15 min. An immediate white precipitate formed. After stirring for 1 h, 2M HCl (20 ml) was added and the solid 2-(3-chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole was filtered off, washed with water and dried (726 mg).
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
0.553 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.343 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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